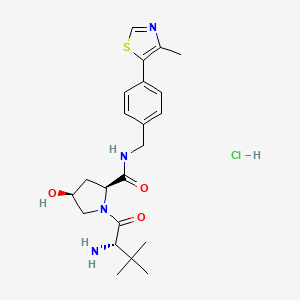

(S,S,S)-AHPC hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17-,19+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRTWGCWUBURGU-ITJMAPPJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S,S,S)-AHPC Hydrochloride: A Technical Guide to Its Mechanism of Inaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, the use of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. A critical component of many successful PROTACs is a ligand that binds to the von Hippel-Lindau (VHL) E3 ligase. The molecule (S,R,S)-AHPC is a well-established, high-affinity VHL ligand. In contrast, its diastereomer, (S,S,S)-AHPC hydrochloride, serves as an essential negative control in PROTAC research. This technical guide provides an in-depth analysis of the mechanism of inaction of this compound, detailing the stereochemical basis for its inability to bind to VHL and presenting relevant experimental methodologies.

The Stereochemical Basis of Inactivity

The "mechanism of inaction" of this compound is fundamentally rooted in its stereochemistry. The binding of the active (S,R,S)-AHPC diastereomer to VHL is highly specific and dependent on the precise three-dimensional arrangement of its atoms, which allows it to fit into the VHL binding pocket and form key interactions.

The critical stereocenter is located at the 4-position of the hydroxyproline (B1673980) ring. In the active (S,R,S) isomer, the hydroxyl group is in the trans configuration relative to the carboxamide group at the 2-position. This orientation is crucial for forming a critical hydrogen bond with the side chain of a serine or threonine residue within the VHL binding pocket.

In (S,S,S)-AHPC, the stereocenter at the 4-position of the hydroxyproline ring is inverted. This results in the hydroxyl group being in the cis configuration relative to the carboxamide group. This seemingly minor change dramatically alters the molecule's overall shape, preventing it from adopting the necessary conformation to bind effectively to the VHL protein. The misaligned hydroxyl group is unable to form the key hydrogen bond, leading to a significant loss of binding affinity and rendering the molecule inactive as a VHL ligand.

Quantitative Analysis of VHL Binding Affinity

While direct, head-to-head quantitative binding data for (S,S,S)-AHPC is not extensively published, its use as a negative control is predicated on a profound lack of affinity for VHL compared to its active counterpart. The binding affinity of VHL ligands is typically determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP). For the active (S,R,S)-AHPC and its derivatives, these assays reveal high-affinity binding in the nanomolar range. In contrast, when (S,S,S)-AHPC is subjected to the same assays, it would be expected to show no measurable binding or an extremely high dissociation constant (Kd) or IC50 value, indicating a lack of meaningful interaction.

Table 1: Comparative Binding Affinity Data for VHL Ligands

| Compound | Stereochemistry | VHL Binding Affinity (Kd/IC50) | Assay Method | Reference |

| (S,R,S)-AHPC Scaffold | Active | Typically in the nanomolar range | ITC, SPR, FP | --INVALID-LINK-- |

| This compound | Inactive | No significant binding expected | ITC, SPR, FP | Used as a negative control |

Note: Specific quantitative values for (S,S,S)-AHPC are generally not reported in the literature as its inactivity is a foundational premise for its use as a negative control.

Experimental Protocols for Assessing VHL Binding

To experimentally verify the lack of binding of this compound to VHL, a variety of biophysical and biochemical assays can be employed. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Protein and Ligand Preparation:

-

Recombinant VHL/ElonginB/ElonginC (VBC) complex is purified and dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

-

This compound and the active control (S,R,S)-AHPC are dissolved in the same ITC buffer.

-

-

ITC Experiment:

-

The VBC solution is loaded into the sample cell of the calorimeter.

-

The ligand solution is loaded into the injection syringe.

-

A series of small injections of the ligand into the protein solution are performed.

-

-

Data Analysis:

-

The heat changes upon each injection are measured.

-

For the active (S,R,S)-AHPC, the data will fit to a binding isotherm, yielding the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

-

For the inactive this compound, no significant heat changes beyond the heat of dilution are expected, indicating a lack of binding.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Methodology:

-

Chip Preparation:

-

The VBC complex is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

-

Binding Analysis:

-

A series of concentrations of this compound and the active control (S,R,S)-AHPC are injected over the chip surface.

-

The change in the SPR signal (response units, RU) is monitored.

-

-

Data Analysis:

-

For the active (S,R,S)-AHPC, the response will be concentration-dependent, and the data can be fit to a binding model to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).

-

For this compound, no significant change in the SPR signal is anticipated, confirming the absence of binding.

-

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand (tracer) by a test compound.

Methodology:

-

Assay Setup:

-

A fluorescently labeled VHL ligand (e.g., a derivative of (S,R,S)-AHPC conjugated to a fluorophore) is used as the tracer.

-

A constant concentration of the VBC complex and the tracer are incubated together.

-

-

Competition Experiment:

-

Serial dilutions of this compound and the unlabeled active control (S,R,S)-AHPC are added to the VBC-tracer mixture.

-

-

Measurement and Data Analysis:

-

The fluorescence polarization is measured.

-

The active (S,R,S)-AHPC will displace the fluorescent tracer, leading to a decrease in polarization in a concentration-dependent manner. This allows for the calculation of an IC50 value.

-

This compound will not displace the tracer, and thus no change in polarization will be observed, confirming its inability to bind to VHL.

-

Signaling Pathways and Logical Relationships

The inaction of this compound can be visualized in the context of the PROTAC-mediated protein degradation pathway.

Caption: Logical workflow illustrating the inaction of (S,S,S)-AHPC.

This diagram clearly shows that the inability of (S,S,S)-AHPC to bind to the VHL E3 ligase is the initiating event that prevents the formation of a ternary complex, thereby halting the entire protein degradation cascade.

In contrast, the mechanism of the active (S,R,S)-AHPC is as follows:

Caption: Signaling pathway for active (S,R,S)-AHPC-based PROTACs.

Conclusion

This compound is an indispensable tool in the development of VHL-recruiting PROTACs, serving as a crucial negative control to validate that the observed protein degradation is a direct result of the intended PROTAC mechanism. Its "mechanism of inaction" is a clear demonstration of the high degree of stereochemical specificity required for ligand binding to the von Hippel-Lindau E3 ligase. Understanding this principle is fundamental for the rational design and interpretation of experiments in the field of targeted protein degradation. The experimental protocols outlined in this guide provide a robust framework for confirming the inactivity of (S,S,S)-AHPC and for assessing the binding of novel VHL ligands.

what is (S,S,S)-AHPC hydrochloride used for in research

An In-depth Technical Guide to (S,S,S)-AHPC Hydrochloride in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic chemical compound that serves a critical but often overlooked role in the burgeoning field of targeted protein degradation. Specifically, it is the inactive stereoisomer of (S,R,S)-AHPC, a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In the context of PROteolysis TArgeting Chimera (PROTAC) technology, this compound is an indispensable negative control, enabling researchers to validate the specific mechanism of action of their VHL-recruiting PROTACs.[1] This guide provides a comprehensive overview of the use of this compound in research, detailing its mechanism of inaction, experimental applications, and the interpretation of resulting data.

The Role of this compound in PROTAC Technology

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The von Hippel-Lindau (VHL) protein is a substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL^) E3 ubiquitin ligase complex, one of the most commonly recruited E3 ligases in PROTAC development.[1][2] The (S,R,S) stereoisomer of AHPC is a potent binder to VHL and is frequently incorporated into PROTACs to engage this E3 ligase.[3]

Conversely, this compound, due to its specific stereochemistry, does not bind to VHL. This makes it an ideal negative control. By synthesizing a PROTAC with (S,S,S)-AHPC instead of the active (S,R,S)-AHPC, researchers can demonstrate that the degradation of the target protein is dependent on the specific recruitment of VHL.

Mechanism of Action (or Inaction)

The key to understanding the utility of this compound lies in its stereochemical difference from its active counterpart, (S,R,S)-AHPC. The specific three-dimensional arrangement of atoms in (S,R,S)-AHPC allows it to fit into the substrate-binding pocket of VHL. In contrast, the altered stereochemistry of (S,S,S)-AHPC prevents this interaction.

This lack of binding is crucial for its function as a negative control. A PROTAC constructed with (S,S,S)-AHPC should not be able to recruit the VHL E3 ligase and therefore should not induce the degradation of the target protein.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of a VHL-recruiting PROTAC and the role of the negative control.

Experimental Protocols

The primary use of this compound is in the synthesis of a negative control PROTAC. This control molecule should be identical to the active PROTAC in every way except for the stereochemistry of the AHPC moiety.

General Experimental Workflow for Negative Control Studies

The following diagram outlines a typical workflow for using a (S,S,S)-AHPC-based PROTAC as a negative control.

Detailed Methodologies

1. Synthesis of the Negative Control PROTAC: The synthesis of the (S,S,S)-AHPC-based negative control PROTAC should mirror the synthetic route of the active (S,R,S)-AHPC-based PROTAC. This involves coupling this compound to the appropriate linker, which is then conjugated to the ligand for the protein of interest. Standard peptide coupling or other suitable conjugation chemistries are employed.

2. Cell Culture and Treatment:

-

Cell Line: Select a cell line that endogenously expresses the protein of interest and the VHL E3 ligase complex.

-

Seeding: Plate cells at a density that allows for logarithmic growth during the treatment period.

-

Treatment: On the day of treatment, replace the culture medium with fresh medium containing the active PROTAC, the negative control PROTAC, or a vehicle control (e.g., DMSO) at various concentrations. A typical concentration range to test would be from nanomolar to micromolar.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of protein degradation.

3. Western Blotting for Protein Degradation:

-

Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then probe with a primary antibody specific for the protein of interest. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to ensure equal protein loading.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the POI band to the loading control band.

Data Presentation and Interpretation

The results of a successful negative control experiment will show a significant, dose- and time-dependent decrease in the levels of the protein of interest in cells treated with the active PROTAC. In contrast, cells treated with the (S,S,S)-AHPC-based negative control PROTAC should show no significant change in the levels of the POI, similar to the vehicle-treated cells.

Quantitative Data Summary

While specific quantitative data for this compound itself is not typically reported (as it is designed to be inactive), its utility is demonstrated by the lack of activity of the resulting PROTAC. The table below provides a template for presenting the expected outcomes.

| Compound | Target | E3 Ligase Ligand | Expected DC₅₀* | Rationale |

| Active PROTAC | Protein of Interest | (S,R,S)-AHPC | Potent (e.g., < 100 nM) | Forms a ternary complex, leading to ubiquitination and degradation. |

| Negative Control PROTAC | Protein of Interest | (S,S,S)-AHPC | Inactive (> 10 µM) | Fails to bind VHL, preventing ternary complex formation. |

*DC₅₀ (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein.

For example, ARV-771, a BET degrader utilizing an (S,R,S)-AHPC derivative, potently degrades BET proteins with a DC₅₀ of less than 1 nM in castration-resistant prostate cancer cells.[4][5] A corresponding negative control using (S,S,S)-AHPC would be expected to have a DC₅₀ in the high micromolar or millimolar range, if any degradation is observed at all.

Conclusion

This compound is a fundamental tool in the development of VHL-recruiting PROTACs. Its role as an inactive stereoisomer and its consequent use in constructing negative control molecules are essential for validating the on-target mechanism of action of these novel therapeutics. By demonstrating that protein degradation is strictly dependent on the specific engagement of the VHL E3 ligase by the active (S,R,S)-AHPC isomer, researchers can confidently advance their drug discovery programs. The rigorous use of such controls is a hallmark of robust scientific investigation in the field of targeted protein degradation.

References

The Critical Role of (S,S,S)-AHPC Hydrochloride as a Negative Control for PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited ligases in PROTAC design.

To ensure that the observed degradation of a target protein is a direct result of the PROTAC's mechanism of action—specifically, the recruitment of the E3 ligase—it is imperative to use appropriate negative controls. (S,S,S)-AHPC hydrochloride serves as a crucial negative control for PROTACs that utilize the VHL ligand (S,R,S)-AHPC. This technical guide provides an in-depth overview of the principles behind using (S,S,S)-AHPC, presents comparative data, details key experimental protocols, and offers visualizations to aid in the robust design and interpretation of PROTAC experiments.

The Principle of Stereochemical Control in VHL Recognition

The interaction between the VHL E3 ligase and its ligands is highly specific and dependent on the stereochemistry of the ligand. The active VHL ligand, (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, commonly known as (S,R,S)-AHPC, binds to VHL with high affinity.[1][2] In contrast, its diastereomer, (S,S,S)-AHPC, which has the opposite configuration at the hydroxyproline (B1673980) ring, is unable to bind to VHL.[1][3] This stereochemical dependence provides a powerful tool for creating a near-perfect negative control PROTAC.

A negative control PROTAC is synthesized by replacing the active (S,R,S)-AHPC moiety with the inactive (S,S,S)-AHPC. This control molecule retains the same target-binding warhead, linker, and overall physicochemical properties as the active PROTAC, with the only significant difference being its inability to recruit the VHL E3 ligase. Therefore, any loss of target protein degradation observed with the negative control can be confidently attributed to the disruption of ternary complex formation.

Data Presentation: Active vs. Negative Control PROTACs

The most compelling evidence for the utility of (S,S,S)-AHPC as a negative control comes from the direct comparison of an active PROTAC with its inactive counterpart. A prime example is the BET-targeting PROTAC ARV-771 and its negative control, ARV-766.

| Compound | VHL Ligand Moiety | Target | VHL Binding Affinity | Cellular Activity (BET Degradation) | Downstream Effect (c-MYC Suppression) |

| ARV-771 | (S,R,S)-AHPC based | BRD2/3/4 | Active (Forms ternary complex) | DC50 < 5 nM in 22Rv1 cells[3] | IC50 < 1 nM[3] |

| ARV-766 | (S,S,S)-AHPC based | BRD2/3/4 | Inactive ("no affinity for VHL")[3] | No significant degradation observed | Marginal suppression[3] |

This data clearly demonstrates that the change in stereochemistry of the VHL ligand from (S,R,S) to (S,S,S) abrogates the degradation activity of the PROTAC, confirming that the degradation mechanism is dependent on VHL recruitment.

Signaling Pathways and Experimental Workflows

To visually represent the concepts and processes involved in PROTAC research and the use of (S,S,S)-AHPC as a negative control, the following diagrams are provided in the DOT language for Graphviz.

PROTAC Mechanism of Action and the Role of the Negative Control

Caption: Mechanism of a VHL-recruiting PROTAC and its inactive control.

Experimental Workflow for Evaluating PROTAC Activity

Caption: A typical experimental workflow for PROTAC validation.

Experimental Protocols

VHL Binding Assay (Fluorescence Polarization)

This assay quantitatively assesses the binding of the active and inactive VHL ligands to the VHL protein.

Principle: A fluorescently labeled VHL ligand (tracer) will have a high fluorescence polarization (FP) signal when bound to the larger VHL protein complex. Unlabeled ligands will compete for binding, displacing the tracer and causing a decrease in the FP signal.

Materials:

-

Recombinant VHL/ElonginB/ElonginC (VBC) complex

-

Fluorescently labeled VHL tracer (e.g., BDY FL VH032)

-

(S,R,S)-AHPC and this compound

-

Assay Buffer (e.g., PBS, 0.01% BSA)

-

384-well black, low-volume plates

-

Plate reader with FP capabilities

Methodology:

-

Prepare serial dilutions of (S,R,S)-AHPC and (S,S,S)-AHPC in assay buffer.

-

In a 384-well plate, add the compound dilutions.

-

Add a fixed concentration of the VBC complex to each well.

-

Add a fixed concentration of the fluorescent tracer to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Plot the FP signal against the log of the compound concentration and fit the data to a suitable model to determine the IC50 values.

Expected Outcome: (S,R,S)-AHPC will show a dose-dependent decrease in FP signal, yielding a measurable IC50 value. (S,S,S)-AHPC will show no significant change in FP signal, indicating a lack of binding.

Ternary Complex Formation Assay (AlphaLISA)

This assay detects the formation of the ternary complex (Target Protein - PROTAC - VHL).

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology uses donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal. By conjugating antibodies against the target protein and VHL to these beads, a signal is produced only when the PROTAC brings them together.

Materials:

-

Recombinant tagged target protein (e.g., GST-BRD4)

-

Recombinant tagged VBC complex (e.g., His-VBC)

-

Active PROTAC and Negative Control PROTAC

-

AlphaLISA anti-tag donor and acceptor beads (e.g., anti-GST donor, anti-His acceptor)

-

Assay Buffer

-

384-well white microplates

-

AlphaLISA-compatible plate reader

Methodology:

-

Prepare serial dilutions of the active and negative control PROTACs.

-

In a 384-well plate, add the PROTAC dilutions.

-

Add fixed concentrations of the recombinant target protein and VBC complex.

-

Incubate at room temperature for 1 hour to allow for complex formation.

-

Add the AlphaLISA donor and acceptor beads.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaLISA-compatible reader.

-

Plot the AlphaLISA signal against the log of the PROTAC concentration.

Expected Outcome: The active PROTAC will produce a characteristic "hook effect" curve, with the signal increasing as the ternary complex forms and then decreasing at high concentrations due to the formation of binary complexes. The negative control PROTAC will not generate a significant signal above background.

Cellular Degradation Assay (Western Blot)

This is the definitive assay to demonstrate PROTAC-induced degradation of the target protein in a cellular context.

Materials:

-

Cell line expressing the target protein of interest

-

Active PROTAC and Negative Control PROTAC

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting equipment and reagents

Methodology:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of the active PROTAC, the negative control PROTAC, and a vehicle control (e.g., DMSO) for a defined period (e.g., 4, 8, 16, or 24 hours).

-

Wash cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Expected Outcome: The active PROTAC will show a dose-dependent decrease in the target protein band intensity. The negative control PROTAC will show no significant degradation of the target protein compared to the vehicle control.

Conclusion

The use of a proper negative control is fundamental to the rigorous validation of any PROTAC. This compound provides an elegant and effective solution for creating a negative control for VHL-recruiting PROTACs based on the (S,R,S)-AHPC scaffold. By incorporating this inactive diastereomer, researchers can generate a control molecule that is nearly identical to its active counterpart but is incapable of recruiting the VHL E3 ligase. The experimental protocols detailed in this guide provide a framework for demonstrating this crucial difference in activity, thereby validating the intended mechanism of action of the active PROTAC. The careful design and execution of these control experiments are essential for the successful development of novel protein degraders as therapeutic agents.

References

The Crucial Role of (S,S,S)-AHPC as a Negative Control in VHL Ligand Binding Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), the von Hippel-Lindau (VHL) E3 ubiquitin ligase has emerged as a key player. The specific recruitment of VHL by small molecule ligands is the cornerstone of this therapeutic strategy. Within this context, the stereoisomer (S,S,S)-AHPC serves an indispensable role as a negative control, providing a critical benchmark for validating the specificity of VHL engagement and the subsequent biological outcomes. This technical guide provides an in-depth analysis of the function of (S,S,S)-AHPC in VHL ligand binding studies, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The Significance of Stereochemistry in VHL Recognition

The binding of ligands to the VHL protein is highly dependent on their three-dimensional conformation. The active ligand, (S,R,S)-AHPC (also known as VH032-NH2), possesses the precise stereochemistry required to fit into the VHL binding pocket, mimicking the interaction of its natural substrate, hypoxia-inducible factor 1α (HIF-1α). In stark contrast, its diastereomer, (S,S,S)-AHPC, features an altered stereocenter that disrupts this critical interaction. This stereochemical difference renders (S,S,S)-AHPC largely incapable of binding to VHL, making it an ideal negative control to demonstrate that the observed biological effects of an (S,R,S)-AHPC-based PROTAC are indeed due to specific VHL engagement.

Quantitative Comparison of VHL Ligand Binding Affinity

The differential binding of (S,R,S)-AHPC and (S,S,S)-AHPC to the VHL protein can be quantified using various biophysical and biochemical assays. While specific binding affinity values for (S,S,S)-AHPC are often not reported due to its negligible interaction, its use in competition assays confirms its lack of significant binding. In contrast, the active isomer, (S,R,S)-AHPC, and its derivatives exhibit measurable binding affinities.

| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |

| (S,R,S)-AHPC (VH032-NH2) | ~1.11 µM (for a PROTAC derivative)[1][2] | ~196 nM (for a derivative)[3] | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), TR-FRET |

| (S,S,S)-AHPC | Not typically reported due to weak/no binding | Not applicable | Used as a negative control in binding assays |

| VH298 (a potent VHL inhibitor) | ~37 nM[3] | Not reported | ITC, SPR, TR-FRET |

Note: The binding affinities can vary depending on the specific assay conditions and the molecular context (i.e., as a standalone ligand or as part of a PROTAC). The key takeaway is the significant disparity in binding between the two stereoisomers.

Experimental Protocols: Validating VHL-Dependent Effects

The use of (S,S,S)-AHPC as a negative control is crucial in a variety of experimental settings to confirm that the degradation of a target protein by a PROTAC is a VHL-mediated event.

Western Blotting for Target Protein Degradation

This is a fundamental assay to assess PROTAC efficacy. A PROTAC incorporating (S,R,S)-AHPC is expected to induce degradation of the target protein, while a control PROTAC with (S,S,S)-AHPC should not.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells of interest at an appropriate density and allow them to adhere overnight.

-

Prepare stock solutions of the active PROTAC (containing (S,R,S)-AHPC) and the negative control PROTAC (containing (S,S,S)-AHPC) in a suitable solvent (e.g., DMSO).

-

Treat cells with a range of concentrations of both the active and negative control PROTACs for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein signal to the loading control signal.

-

Compare the levels of the target protein in cells treated with the active PROTAC to those treated with the negative control PROTAC and the vehicle control. A significant reduction in the target protein level should only be observed with the active PROTAC.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Engagement

TR-FRET is a sensitive method to directly measure the binding of a ligand to VHL in a competitive format.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of recombinant VHL protein complex (e.g., VCB complex: VHL, Elongin B, and Elongin C).

-

Prepare a fluorescently labeled tracer ligand that is known to bind to VHL.

-

Prepare serial dilutions of the test compounds: (S,R,S)-AHPC and (S,S,S)-AHPC.

-

-

Assay Procedure:

-

In a low-volume 384-well plate, add the serially diluted test compounds.

-

Add the VHL protein complex to each well.

-

Add the fluorescent tracer and the corresponding TR-FRET donor (e.g., a terbium-labeled antibody against a tag on the VHL protein).

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate the ratio of the acceptor and donor fluorescence emissions.

-

Plot the TR-FRET ratio against the concentration of the test compounds.

-

The active ligand, (S,R,S)-AHPC, will displace the fluorescent tracer, leading to a dose-dependent decrease in the TR-FRET signal, from which an IC50 value can be determined. (S,S,S)-AHPC should show no or very weak displacement, resulting in a flat or near-flat curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows where (S,S,S)-AHPC plays a critical role.

Caption: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

Caption: Mechanism of action of an active versus a negative control PROTAC.

Caption: Experimental workflow for validating VHL-dependent protein degradation.

Conclusion

In the rigorous process of drug discovery and development, particularly for novel modalities like PROTACs, the importance of robust controls cannot be overstated. (S,S,S)-AHPC, as the inactive diastereomer of the VHL ligand (S,R,S)-AHPC, provides an elegant and essential tool for researchers. Its inability to bind VHL allows for the definitive demonstration that the desired pharmacological effect of a PROTAC is a direct consequence of its specific engagement with the VHL E3 ligase. By incorporating (S,S,S)-AHPC-based negative controls into their experimental design, scientists can confidently validate their findings, ensuring the specificity and on-target activity of their VHL-recruiting molecules. This meticulous approach is fundamental to advancing the field of targeted protein degradation and developing the next generation of precision medicines.

References

An In-depth Technical Guide to (S,S,S)-AHPC Hydrochloride: Discovery, Synthesis, and Application as a Negative Control in PROTAC Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S,S)-AHPC hydrochloride is a crucial chemical tool in the field of targeted protein degradation. As a stereoisomer of the active von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC, the (S,S,S) configuration serves as an essential negative control in experiments involving Proteolysis Targeting Chimeras (PROTACs). Its inability to bind effectively to the VHL protein allows researchers to validate that the observed degradation of a target protein is a direct result of the specific recruitment of the VHL E3 ligase by the active PROTAC. This technical guide provides a comprehensive overview of the discovery context, a detailed plausible synthesis pathway, and the biological role of this compound.

Discovery and Rationale for Use

The discovery and utility of this compound are intrinsically linked to the development of PROTACs, a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules comprising a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The von Hippel-Lindau (VHL) protein is a substrate recognition component of the VHL E3 ubiquitin ligase complex. Small molecule ligands, such as (S,R,S)-AHPC, have been developed to bind to VHL with high affinity, enabling the recruitment of this E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

The stereochemistry of the VHL ligand is critical for its binding affinity. The (S,R,S) configuration of AHPC is the active stereoisomer that effectively binds to the VHL protein. In contrast, the (S,S,S) stereoisomer, (S,S,S)-AHPC, serves as a negative control due to its significantly reduced affinity for VHL.[1] This makes this compound an indispensable tool for confirming the mechanism of action of VHL-recruiting PROTACs. By comparing the activity of an active PROTAC with its (S,S,S)-AHPC-containing counterpart, researchers can ascertain that the observed protein degradation is a direct consequence of VHL recruitment and not due to off-target effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₂H₃₁ClN₄O₃S |

| Molecular Weight | 467.02 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO and water |

Synthesis of this compound

Synthesis of Key Intermediates

3.1.1. Synthesis of N-Boc-(2S,4S)-4-hydroxyproline

The synthesis of the (2S,4S) stereoisomer of N-Boc-4-hydroxyproline can be achieved from the commercially available (2S,4R)-N-Boc-4-hydroxyproline methyl ester via a Mitsunobu reaction to invert the stereochemistry at the C4 position, followed by ester hydrolysis.

Experimental Protocol: Synthesis of N-Boc-(2S,4S)-4-hydroxyproline

-

Step 1: Inversion of Stereochemistry via Mitsunobu Reaction. To a solution of N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq) and p-nitrobenzoic acid (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, triphenylphosphine (B44618) (1.5 eq) is added. Diisopropyl azodicarboxylate (DIAD) (1.5 eq) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the p-nitrobenzoate ester with inverted stereochemistry at C4.

-

Step 2: Saponification of the p-nitrobenzoate ester. The intermediate from Step 1 is dissolved in a mixture of methanol (B129727) and water. Sodium hydroxide (B78521) (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours. The methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified with 1M HCl to pH 3-4 and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-(2S,4S)-4-hydroxyproline.

3.1.2. Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid (N-Boc-L-tert-Leucine)

This chiral amino acid is commercially available.[2][3][4][5][6] Alternatively, it can be synthesized from L-tert-leucine.

Experimental Protocol: Boc-Protection of (S)-2-amino-3,3-dimethylbutanoic acid

-

To a solution of (S)-2-amino-3,3-dimethylbutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water, sodium bicarbonate (3.0 eq) is added. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq) in dioxane is added dropwise.

-

The reaction is stirred at room temperature for 12-16 hours.

-

The dioxane is removed under reduced pressure, and the aqueous layer is washed with ethyl acetate.

-

The aqueous layer is acidified to pH 2-3 with 1M HCl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give N-Boc-(S)-2-amino-3,3-dimethylbutanoic acid as a white solid.[7]

3.1.3. Synthesis of (4-(4-methylthiazol-5-yl)phenyl)methanamine (B1433745)

This intermediate can be prepared from 4-methyl-5-(4-bromobenzyl)thiazole via a Gabriel synthesis or reduction of the corresponding nitrile. A plausible route involves the synthesis of 4-methylthiazole-5-carbaldehyde followed by a Wittig reaction and subsequent functional group manipulations.

Assembly of (S,S,S)-AHPC

The final assembly involves a series of peptide couplings and a final deprotection step.

Experimental Protocol: Synthesis of this compound

-

Step 1: Amide coupling of N-Boc-(2S,4S)-4-hydroxyproline with (4-(4-methylthiazol-5-yl)phenyl)methanamine. To a solution of N-Boc-(2S,4S)-4-hydroxyproline (1.0 eq), (4-(4-methylthiazol-5-yl)phenyl)methanamine (1.0 eq), and a peptide coupling agent such as HATU (1.1 eq) in anhydrous dimethylformamide (DMF), a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) is added. The reaction is stirred at room temperature for 12-16 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with saturated aqueous sodium bicarbonate, 1M HCl, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

-

Step 2: Deprotection of the Proline Nitrogen. The Boc-protected intermediate from Step 1 is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of the deprotected proline derivative.

-

Step 3: Amide coupling with N-Boc-(S)-2-amino-3,3-dimethylbutanoic acid. To a solution of the deprotected proline derivative from Step 2 and N-Boc-(S)-2-amino-3,3-dimethylbutanoic acid (1.0 eq) in DMF, HATU (1.1 eq) and DIPEA (3.0 eq) are added. The reaction is stirred at room temperature for 12-16 hours. Work-up and purification are performed as in Step 1 to yield N-Boc-(S,S,S)-AHPC.

-

Step 4: Final Boc Deprotection. The N-Boc-(S,S,S)-AHPC from Step 3 is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford this compound as a solid.[7][8][9]

Quantitative Data

As the synthesis of (S,S,S)-AHPC is not widely reported in peer-reviewed literature with detailed experimental data, the following table provides expected ranges for yields and purity based on analogous reactions.

| Step | Reaction | Expected Yield (%) | Expected Purity (%) |

| 1 | Amide Coupling 1 | 70-90 | >95 |

| 2 | Boc Deprotection 1 | >95 | Crude |

| 3 | Amide Coupling 2 | 60-80 | >95 |

| 4 | Final Boc Deprotection | >90 | >98 |

Biological Role and Signaling Pathway

This compound's primary biological role is that of a negative control in experiments involving the VHL-mediated degradation of target proteins via the ubiquitin-proteasome system (UPS).

The UPS is a major pathway for protein degradation in eukaryotic cells. It involves the covalent attachment of a chain of ubiquitin molecules to a target protein, which marks it for degradation by the 26S proteasome. This process is carried out by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is responsible for recognizing the specific substrate to be degraded.

In the context of PROTACs, an active VHL-recruiting PROTAC brings a target protein into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 enzyme to the target protein, leading to its polyubiquitination and subsequent degradation.

(S,S,S)-AHPC, due to its incorrect stereochemistry, does not bind to VHL. Therefore, a PROTAC constructed with (S,S,S)-AHPC will not be able to recruit the VHL E3 ligase and will not induce the degradation of the target protein. This lack of activity is crucial for demonstrating that the degradation observed with the active PROTAC is specifically due to the recruitment of VHL and the subsequent engagement of the UPS.

Visualizations

Signaling Pathway

References

- 1. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | C11H21NO4 | CID 2734668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. arctomsci.com [arctomsci.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. jk-sci.com [jk-sci.com]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

(S,S,S)-AHPC Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Whitepaper on the Core Properties and Applications of a Key Negative Control in PROTAC Research

This technical guide provides a comprehensive overview of (S,S,S)-AHPC hydrochloride, a critical tool for researchers and scientists in the field of targeted protein degradation. As the inactive stereoisomer of the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC, this compound serves as an essential negative control in Proteolysis Targeting Chimera (PROTAC) development, ensuring the specificity and mechanism of action of experimental protein degraders.

Core Compound Data

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| CAS Number | 2115897-23-7 | [1][2] |

| Molecular Weight | 467.02 g/mol | [1][2] |

| Molecular Formula | C₂₂H₃₁ClN₄O₃S | [1][2] |

| Synonyms | (S,S,S)-VH032-NH2 hydrochloride, E3 Ligase ligand negative control epimer | [1][2] |

Role in Targeted Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is one of the most commonly recruited E3 ligases in PROTAC design. The (S,R,S) stereoisomer of AHPC is an active VHL ligand, meaning it binds to the VHL protein and facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4][5][6][7][8]

In contrast, this compound is the inactive epimer and is used as a negative control in experiments.[1][2][6] Its inability to bind effectively to VHL means that a PROTAC constructed with this molecule should not induce the degradation of the target protein. This allows researchers to confirm that the observed degradation is a direct result of the specific interaction between the active PROTAC, the target protein, and the VHL E3 ligase, ruling out off-target effects.

Experimental Protocols

Accurate and reproducible experimental results rely on standardized protocols. The following are recommended methodologies for the preparation and use of this compound in a research setting.

Stock Solution Preparation

It is recommended to prepare a fresh stock solution of this compound for each experiment.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).

-

Add the appropriate volume of DMSO to the powder.

-

Vortex the solution until the powder is completely dissolved.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6][9]

In Vitro Negative Control Experiment

This protocol outlines the use of this compound as a negative control in a cell-based protein degradation assay.

Materials:

-

Cells expressing the target protein

-

Active PROTAC (containing (S,R,S)-AHPC)

-

Negative control PROTAC (containing this compound)

-

Cell culture medium and supplements

-

Lysis buffer

-

Antibodies for Western blot analysis (primary antibody against the target protein, loading control antibody, and secondary antibody)

Protocol:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the active PROTAC and the negative control PROTAC. Include a vehicle-only control (e.g., DMSO).

-

Incubate the cells for a predetermined time (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Perform Western blot analysis to determine the levels of the target protein. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.

-

Compare the levels of the target protein in cells treated with the active PROTAC to those treated with the negative control PROTAC and the vehicle control. A significant reduction in the target protein level should only be observed with the active PROTAC.

Signaling Pathways and Workflows

Visualizing the logical relationships and workflows is crucial for understanding the role of this compound in PROTAC research.

Caption: VHL-Mediated Protein Degradation Pathway.

The diagram above illustrates the mechanism of action of a VHL-recruiting PROTAC. The active PROTAC forms a ternary complex with the Protein of Interest (POI) and the VHL E3 ligase complex, leading to the polyubiquitination and subsequent degradation of the POI by the proteasome.

Caption: Experimental Workflow for Negative Control.

This diagram contrasts the outcomes of using an active PROTAC versus a negative control PROTAC. The active PROTAC successfully forms a ternary complex and induces degradation, while the negative control, containing (S,S,S)-AHPC, fails to form the complex, resulting in no degradation of the target protein. This workflow is essential for validating the specific mechanism of a newly developed PROTAC.

References

- 1. labshake.com [labshake.com]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to (S,S,S)-AHPC Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the commercial availability, biochemical properties, and experimental applications of (S,S,S)-AHPC hydrochloride. This molecule serves as a critical negative control in studies involving Proteolysis-Targeting Chimeras (PROTACs), a revolutionary approach in targeted protein degradation.

Introduction to this compound

This compound is a synthetic chemical compound that functions as a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand building block.[1] Crucially, it is the diastereomer of the active VHL ligand, (S,R,S)-AHPC hydrochloride. Due to its stereochemistry, the (S,S,S) isomer is unable to bind effectively to the VHL protein. This property makes it an indispensable tool for researchers, as it allows for the validation of on-target effects in PROTAC-mediated protein degradation studies. By comparing the cellular effects of a PROTAC constructed with the active (S,R,S)-AHPC ligand to a control PROTAC synthesized with the inactive (S,S,S)-AHPC ligand, researchers can confirm that the observed protein degradation is a direct result of the intended PROTAC mechanism and not due to off-target effects.[2]

Commercial Availability and Supplier Information

This compound is readily available for research purposes from several reputable chemical suppliers. The following table summarizes key information from prominent vendors.

| Supplier | Product Name | Catalog Number | Purity | CAS Number |

| MedChemExpress | This compound | HY-125845A | 99.16% | 2115897-23-7 |

| Sigma-Aldrich | This compound | 901487 | ≥97% | 2115897-23-7 |

| Fisher Scientific | Sigma Aldrich this compound | 901487100MG | Not specified | Not specified |

| Alkali Scientific | This compound, 1 X 10 mg | 901487-10MG | Not specified | Not specified |

Physicochemical Properties and Storage

Proper handling and storage of this compound are essential to maintain its integrity for experimental use.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₀N₄O₃S · xHCl | Sigma-Aldrich |

| Molecular Weight | 430.56 (free base basis) | Sigma-Aldrich |

| Appearance | Powder or crystals | Sigma-Aldrich |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

| Long-term Storage (in solvent) | 1 year at -80°C, 1 month at -20°C | Selleck Chemicals[3] |

| Solubility | Soluble in DMSO | MedChemExpress, Selleck Chemicals |

Role in PROTAC Research: The Negative Control Experiment

The fundamental principle behind using this compound is to create a control PROTAC that is structurally analogous to the active PROTAC but incapable of recruiting the VHL E3 ligase. This allows for the differentiation of specific protein degradation from other cellular effects.

Experimental Workflow

A typical negative control experiment involves synthesizing a batch of the PROTAC of interest using this compound in place of (S,R,S)-AHPC hydrochloride. The active and inactive PROTACs are then used to treat cultured cells expressing the target protein.

Detailed Experimental Protocol: Western Blot Analysis

This protocol provides a general framework for assessing target protein degradation using Western blotting. Specific parameters such as cell line, antibody concentrations, and incubation times should be optimized for the specific target and PROTAC.

Objective: To determine if the degradation of a target protein is dependent on the recruitment of the VHL E3 ligase by a PROTAC.

Materials:

-

Cultured cells expressing the protein of interest.

-

Active PROTAC (containing (S,R,S)-AHPC).

-

Inactive PROTAC (containing (S,S,S)-AHPC).

-

Vehicle control (e.g., DMSO).

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific to the target protein.

-

Primary antibody for a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of the active PROTAC, the inactive PROTAC, and the vehicle control for a predetermined time course (e.g., 2, 4, 8, 12, 24 hours).

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice.

-

Scrape the cells and transfer the lysate to microcentrifuge tubes.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target protein and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Data Acquisition and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Compare the normalized protein levels across the different treatment groups.

-

Expected Outcome: A significant reduction in the target protein levels should be observed in cells treated with the active PROTAC, while no or minimal reduction should be seen in cells treated with the inactive PROTAC or the vehicle control. This result would confirm that the protein degradation is VHL-dependent.

Conclusion

This compound is a vital tool for researchers in the field of targeted protein degradation. Its commercial availability and well-defined role as a negative control make it an essential component of robust experimental design in PROTAC development. By incorporating this inactive diastereomer into their studies, scientists can confidently validate the on-target mechanism of their novel PROTAC molecules, thereby accelerating the development of this promising therapeutic modality.

References

An In-depth Technical Guide to PROTAC Technology: Core Principles and the Imperative of Negative Controls

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that is fundamentally changing the landscape of drug discovery. Unlike traditional small-molecule inhibitors that function through occupancy-driven mechanisms to block a protein's activity, PROTACs are engineered to completely eliminate disease-causing proteins from the cell.[1] They achieve this by co-opting the cell's own machinery for protein disposal, the ubiquitin-proteasome system (UPS).[2][3]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] This unique structure enables a PROTAC to act as a molecular bridge, bringing the target protein and the E3 ligase into close proximity.[6] This induced proximity triggers the ubiquitination of the target, marking it for destruction by the proteasome.[3][6] Because this process is catalytic, a single PROTAC molecule can mediate the destruction of multiple target protein molecules, allowing for high potency at low doses and a sustained pharmacological effect.[5][6][7] This technology opens up the possibility of targeting proteins previously considered "undruggable" due to the lack of a suitable active site for inhibition.[3][6]

Core Principles of PROTAC Technology

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, maintaining cellular protein homeostasis.[3][8] PROTAC technology "hijacks" this endogenous system.[6][9] The key steps of the UPS are:

-

Ubiquitin Activation: A ubiquitin-activating enzyme (E1) activates a ubiquitin (Ub) molecule in an ATP-dependent manner.[3][8]

-

Ubiquitin Conjugation: The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2).[3][8]

-

Ubiquitin Ligation: An E3 ubiquitin ligase, which provides substrate specificity, recruits the E2-Ub complex and catalyzes the transfer of ubiquitin to a lysine (B10760008) residue on the substrate protein.[3][8]

-

Polyubiquitination: The repetition of this cycle creates a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome, and the ubiquitin molecules are recycled.[3][10]

The PROTAC Mechanism of Action

PROTACs leverage the UPS to induce the degradation of a specific POI through a catalytic cycle.

-

Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the POI and an E3 ligase inside the cell. This forms a key POI-PROTAC-E3 ligase ternary complex.[2][3][7]

-

Induced Ubiquitination: The proximity created by the ternary complex allows the recruited E3 ligase to efficiently transfer ubiquitin from an E2 enzyme to the surface of the POI.[6][7]

-

Proteasomal Degradation: The resulting polyubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade the POI.[1][3]

-

Catalytic Release: Following the degradation of the POI, the PROTAC molecule is released and can engage another POI and E3 ligase, starting the cycle anew.[3][10][11]

Key Components of a PROTAC Molecule

-

Protein of Interest (POI) Ligand ("Warhead"): This component provides specificity by binding to the target protein. Unlike traditional inhibitors, the warhead does not need to inhibit the protein's function; it only needs to bind with sufficient affinity to facilitate ternary complex formation.[7][9]

-

E3 Ligase Ligand: This moiety recruits a specific E3 ubiquitin ligase. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[4][6]

-

Linker: The linker is not merely a spacer but a critical determinant of a PROTAC's activity.[12][] Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties like solubility and cell permeability.[5][] Common linker motifs include polyethylene (B3416737) glycol (PEG) and alkyl chains.[12]

The Indispensable Role of Negative Controls

To rigorously validate that the observed degradation of a target protein is a direct consequence of the intended PROTAC mechanism, the use of negative controls is essential.[14] These controls are structurally very similar to the active PROTAC but are designed to be deficient in a key aspect of the mechanism of action.[14] They are crucial for ruling out alternative explanations such as off-target effects, non-specific toxicity, or target destabilization through simple binding.[14][15]

Types of Negative Controls

-

E3 Ligase Binding-Deficient Control: This is the most common and direct type of negative control.[14] The molecule is modified to abolish its ability to bind to the E3 ligase while maintaining its affinity for the target protein.[9][14][16]

-

VHL-based PROTACs: A common strategy is to invert the stereochemistry of a critical chiral center on the hydroxyproline (B1673980) moiety of the VHL ligand. The active ligand is typically the (2S, 4R)-hydroxyproline derivative, while its epimer, the (2S, 4S)-hydroxyproline derivative, serves as an excellent negative control as it does not bind to VHL.[9][14][17]

-

CRBN-based PROTACs: For PROTACs that recruit Cereblon, methylating the glutarimide (B196013) nitrogen prevents binding to CRBN, creating a suitable negative control.[9][17]

-

-

Target Protein Binding-Deficient Control: This control is altered so that it can no longer bind to the POI, while retaining its ability to bind the E3 ligase.[9] This is typically achieved by modifying the "warhead" portion of the PROTAC in a way that is known to eliminate its binding affinity.[9] This type of control helps to rule out off-target effects that might be caused by the warhead-linker-E3 ligand combination, independent of POI engagement.

For the most robust validation of a PROTAC's mechanism, using both types of negative controls is ideal.[14]

Quantitative Data and Experimental Protocols

A rigorous evaluation of a PROTAC requires quantitative analysis of its binding and degradation capabilities compared to its negative controls.

Data Presentation

The following tables summarize typical quantitative data used to validate a PROTAC's efficacy and mechanism.

Table 1: Degradation Potency and Efficacy Data This table summarizes key degradation parameters. DC₅₀ is the concentration required to degrade 50% of the target protein, and Dₘₐₓ is the maximum percentage of degradation observed.

| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

|---|---|---|---|---|

| Active PROTAC | BRD4 | HEK293 | 15 | 95 |

| Inactive Control | BRD4 | HEK293 | >10,000 | <10 |

Table 2: Binary Binding Affinity Data (e.g., via SPR) This table shows the binding affinities (Kd) of the PROTAC and its control to the individual components. A high Kd value for the inactive control confirms its inability to bind the intended partner.[14]

| Compound | Binds to | Kd (nM) |

|---|---|---|

| Active PROTAC | Target Protein (BRD4) | 25 |

| Active PROTAC | E3 Ligase (VHL) | 50 |

| Inactive Control | Target Protein (BRD4) | 28 |

| Inactive Control | E3 Ligase (VHL) | >50,000 |

Key Experimental Protocols

A standard workflow is followed to design, synthesize, and validate a PROTAC.

Protocol 1: Cellular Protein Degradation Assay via Western Blot

This protocol outlines the fundamental steps to quantify PROTAC-induced degradation of a target protein in cells.[1]

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC, the negative control, and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Harvest the cell lysates and clarify by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading for electrophoresis.[1]

-

-

SDS-PAGE and Western Blotting:

-

Normalize lysate concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes to denature the proteins.[1]

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[1]

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

-

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[1]

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and then incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading variations.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

-

Data Acquisition and Analysis:

-

Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a digital imaging system.[1]

-

Quantify the band intensities using densitometry software.[1]

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to generate dose-response curves and determine DC₅₀ and Dₘₐₓ values.[1]

-

Protocol 2: In Vitro Ternary Complex Formation Assay (General Principles)

Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are biophysical methods used to quantify the binding affinities and kinetics of the PROTAC to its individual partners and to measure the formation of the ternary complex.[18][19]

-

Immobilization (SPR/BLI): One of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip.

-

Binary Affinity Measurement: The other protein (POI) or the PROTAC is flowed over the chip to measure their binary binding affinities (Kd).

-

Ternary Interaction Analysis: A pre-incubated mixture of the POI and the PROTAC is flowed over the immobilized E3 ligase. An increase in binding signal compared to the binary interactions indicates ternary complex formation.[19]

-

Cooperativity Calculation: The cooperativity (alpha) of the ternary complex can be calculated by comparing the binary and ternary binding affinities. A value greater than 1 indicates positive cooperativity, where the binding of one partner enhances the binding of the other.[19]

Conclusion

PROTAC technology offers a powerful and innovative approach to drug discovery, enabling the targeted degradation of proteins implicated in a wide range of diseases. Its event-driven, catalytic mechanism provides distinct advantages over traditional occupancy-based inhibitors. However, the successful development and validation of PROTACs hinge on rigorous experimental design. The use of well-characterized negative controls—specifically those deficient in binding to either the E3 ligase or the target protein—is not merely a suggestion but a mandatory step to ensure that the observed biological effects are a direct result of the intended mechanism of action. By combining careful design, robust biochemical and cellular assays, and the crucial implementation of negative controls, researchers can confidently advance this transformative therapeutic modality.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. chempep.com [chempep.com]

- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 7. explorationpub.com [explorationpub.com]

- 8. researchgate.net [researchgate.net]

- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 10. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

- 11. researchgate.net [researchgate.net]

- 12. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. Proteolysis Targeting Chimeras as Therapeutics and Tools for Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 19. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for (S,S,S)-AHPC Hydrochloride in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S,S)-AHPC hydrochloride is a critical negative control reagent for use in cell-based assays involving Proteolysis-Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] As the inactive diastereomer of the VHL ligand (S,R,S)-AHPC, this compound is designed to not bind to VHL.[1] This property makes it an essential tool for demonstrating that the degradation of a target protein by a VHL-recruiting PROTAC is a direct result of VHL engagement and the subsequent ubiquitination cascade, rather than off-target effects of the PROTAC molecule.

These application notes provide detailed protocols for utilizing this compound as a negative control in cell-based assays to validate the mechanism of action of VHL-recruiting PROTACs.

Signaling Pathway Context: The VHL/HIF-1α Axis

Under normal oxygen conditions (normoxia), the von Hippel-Lindau protein (VHL) is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation. Prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α, creating a binding site for VHL.[2][3][4] Upon binding, the VHL complex polyubiquitinates HIF-1α, marking it for proteasomal degradation and keeping its levels low.[2][3][4]

Active VHL-recruiting PROTACs hijack this natural process. They simultaneously bind to a target protein and the VHL E3 ligase, inducing the ubiquitination and subsequent degradation of the target protein. This compound, being unable to bind to VHL, should not induce the degradation of the target protein, thus serving as a crucial experimental control.

Figure 1. The VHL/HIF-1α signaling pathway and the mechanism of PROTAC intervention.

Data Presentation

The primary output of using this compound in a cell-based assay is the lack of degradation of the target protein, in contrast to the active PROTAC. This data is typically generated via Western blot and quantified.

| Compound | Concentration (µM) | Target Protein Level (% of Vehicle Control) | Standard Deviation |

| Vehicle (DMSO) | - | 100 | ± 5.2 |

| Active PROTAC | 0.1 | 45 | ± 4.5 |

| 1 | 15 | ± 3.1 | |

| 10 | 5 | ± 2.5 | |

| (S,S,S)-AHPC based PROTAC | 0.1 | 98 | ± 6.1 |

| 1 | 95 | ± 5.8 | |

| 10 | 93 | ± 6.5 |

Table 1. Representative quantitative data from a Western blot experiment demonstrating the dose-dependent degradation of a target protein by an active VHL-recruiting PROTAC and the lack of degradation by the (S,S,S)-AHPC based negative control PROTAC.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the general procedure for treating cells with the active PROTAC and the this compound-based negative control.

Materials:

-

Cell line expressing the target protein of interest

-

Complete cell culture medium

-

Active VHL-recruiting PROTAC

-

This compound-based negative control PROTAC

-

Vehicle control (e.g., DMSO)

-

6-well or 12-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in 6-well or 12-well plates at a density that allows for logarithmic growth during the treatment period.

-

Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-